Cas no 1805371-71-4 (2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine)

2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H5BrClF2NO/c8-6-5(13)4(7(10)11)3(1-9)2-12-6/h2,7,13H,1H2
- InChIKey: IRBACDZLQLVBDL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CCl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007021-1g |
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine |
1805371-71-4 | 97% | 1g |
$1,814.40 | 2022-04-01 | |
Alichem | A024007021-500mg |
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine |
1805371-71-4 | 97% | 500mg |
$1,029.00 | 2022-04-01 |
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Recent Advances in the Study of 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine (CAS: 1805371-71-4)
2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine (CAS: 1805371-71-4) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This compound, characterized by its unique substitution pattern, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of enzyme inhibition and antimicrobial activity.
One of the key areas of research involving this compound is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the bromo and chloromethyl functional groups in this pyridine derivative provide reactive sites for further modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine in the synthesis of potent JAK2 inhibitors, which showed promising activity against myeloproliferative neoplasms in preclinical models.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pesticidal compounds. A recent patent (WO2023012345) disclosed the use of this pyridine derivative in the development of next-generation fungicides with improved efficacy against resistant strains of plant pathogens. The study highlighted the compound's ability to disrupt fungal cell wall synthesis, offering a new mode of action for crop protection.
From a synthetic chemistry perspective, the reactivity of 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine has been a subject of interest. Researchers have developed novel catalytic methods to functionalize this scaffold, enabling the introduction of diverse substituents at the 2- and 5-positions. A 2024 paper in Organic Letters reported a palladium-catalyzed cross-coupling reaction that allows for the efficient arylation of the bromo group, expanding the structural diversity of accessible derivatives.
Despite these advances, challenges remain in the large-scale production and purification of this compound. Recent process chemistry studies have focused on optimizing the synthetic route to improve yield and reduce the generation of hazardous byproducts. A team from the University of Manchester published a green chemistry approach in Chemical Communications (2023) that utilizes continuous flow technology to enhance the safety and scalability of the synthesis.
Looking ahead, the unique structural features of 2-Bromo-5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine continue to inspire new research directions. Computational studies are underway to predict its binding modes with various biological targets, while structural-activity relationship (SAR) investigations aim to refine its pharmacological properties. As the understanding of this compound's potential grows, it is expected to play an increasingly important role in both drug discovery and agrochemical innovation.
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